Ethyl 4-(isocyanatomethyl)benzoate

Vue d'ensemble

Description

Ethyl 4-(isocyanatomethyl)benzoate is an organic compound used in the preparation of cellulose carbamate and ester derivatives . It also plays a role in the preparation of ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate and ethyl 4-(2-oxocyclohexanecarboxamido)benzoate .

Synthesis Analysis

Ethyl 4-(isocyanatomethyl)benzoate can be synthesized through a route with high total yields, mild conditions, and simple operation . The synthesis involves three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis

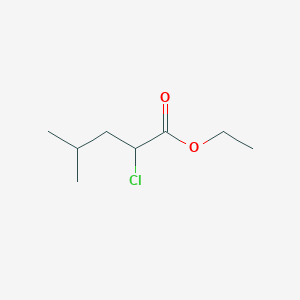

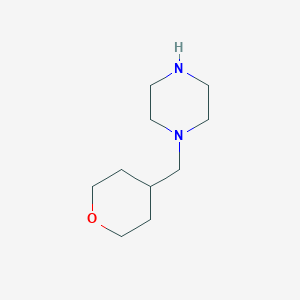

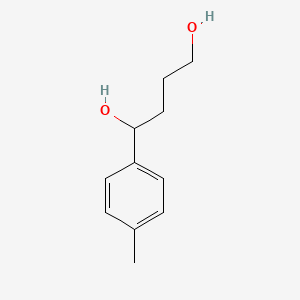

The molecule contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic isocyanate, and 1 aromatic ester . It consists of 11 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Applications De Recherche Scientifique

Synthesis of Benzocaine Derivatives

Ethyl 4-(isocyanatomethyl)benzoate can be used as a synthetic intermediate for the synthesis of benzocaine derivatives . It can be incorporated with a well-known drug (benzocaine) with cyanoacetamide function to get a powerful synthon ethyl 4-cyanoacetamido benzoate . This synthetic intermediate was used as a precursor for the synthesis of various scaffolds containing the benzocaine core .

Antibacterial Evaluation

The synthesized benzocaine derivatives can be evaluated for their antibacterial activities against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .

Molecular Docking Studies

Molecular docking studies can be conducted on the synthesized benzocaine derivatives . The molecular docking studies were screened by MOE software for the more potent antibacterial agent .

2D-QSAR Modeling

2D-QSAR (Quantitative Structure-Activity Relationship) modeling can be performed on the synthesized benzocaine derivatives . This can help in understanding the relationship between the chemical structure of the compounds and their biological activities .

Design of Local Anesthetics

Ethyl 4-(isocyanatomethyl)benzoate can be used in the design of new local anesthetics . Tetracaine and pramocaine were used as the lead compounds to design the target molecules .

Biological Activity Evaluation

The newly designed target compounds can be evaluated for their biological activities via surface anesthesia, infiltration anesthesia, block anesthesia and acute toxicity tests .

Safety and Hazards

The safety data sheet for Ethyl benzoate, a related compound, suggests that it is a combustible liquid and harmful if swallowed . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/clothing/eye protection/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

Mécanisme D'action

Target of Action

Ethyl 4-(isocyanatomethyl)benzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain.

Mode of Action

This compound acts by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

It is known that local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential

Result of Action

The primary result of the action of Ethyl 4-(isocyanatomethyl)benzoate is the temporary relief of pain. By blocking the conduction of nerve impulses, it causes a loss of local sensation, making it useful for local surgery and treatment .

Propriétés

IUPAC Name |

ethyl 4-(isocyanatomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10-5-3-9(4-6-10)7-12-8-13/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLSABJQGZBILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B3154901.png)

![Imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3154942.png)

![tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate](/img/structure/B3154955.png)